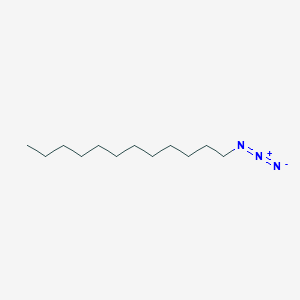

Dodecyl azide

Description

BenchChem offers high-quality Dodecyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azidododecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-3-4-5-6-7-8-9-10-11-12-14-15-13/h2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPLSWHJXFKIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451294 | |

| Record name | 1-azidododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13733-78-3 | |

| Record name | 1-azidododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Azidododecane from 1-Bromododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-azidododecane from 1-bromododecane, a key transformation in the preparation of versatile chemical intermediates. 1-Azidododecane, with its long alkyl chain and reactive azide moiety, is a valuable building block in various fields, including drug development, materials science, and bioconjugation chemistry. The azide group allows for facile modification through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of the dodecyl chain to a wide range of molecules.

Reaction Overview and Mechanism

The synthesis of 1-azidododecane from 1-bromododecane is a classic example of a nucleophilic substitution reaction. Specifically, it proceeds through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the azide anion (N(_3)

−The reaction is characterized by a single transition state where the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide). This backside attack leads to an inversion of stereochemistry at the carbon center, although for an achiral molecule like 1-bromododecane, this is not observable in the product. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation (Na

+Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-azidododecane from 1-bromododecane. This procedure is a representative method and may be scaled or modified based on specific laboratory conditions and requirements.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Bromododecane | C({12})H({25})Br | 249.24 |

| Sodium Azide | NaN(_3) | 65.01 |

| Dimethylformamide (DMF) | C(_3)H(_7)NO | 73.09 |

| Diethyl Ether | (C(_2)H(_5))(_2)O | 74.12 |

| Saturated Sodium Bicarbonate Solution | NaHCO(_3) (aq) | 84.01 |

| Brine (Saturated NaCl Solution) | NaCl (aq) | 58.44 |

| Anhydrous Magnesium Sulfate | MgSO(_4) | 120.37 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromododecane (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, 1-bromododecane.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 1-azidododecane can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product as a colorless oil.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 1-Bromododecane | C({12})H({25})Br | 249.24 | Colorless Liquid |

| Sodium Azide | NaN(_3) | 65.01 | White Solid |

| 1-Azidododecane | C({12})H({25})N(_3) | 211.35 | Colorless Oil |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Molar Ratio (1-Bromododecane:NaN(_3)) | 1 : 1.5 - 2.0 |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | > 90% |

Characterization of 1-Azidododecane

The successful synthesis of 1-azidododecane can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy:

The most characteristic feature in the IR spectrum of 1-azidododecane is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N(_3)), which typically appears around 2100 cm

−1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 1-azidododecane is characterized by a triplet at approximately 3.25 ppm , corresponding to the two protons on the carbon atom directly attached to the azide group (-CH(_2)-N(_3)). The other methylene protons of the dodecyl chain appear as a broad multiplet between 1.2-1.6 ppm , and the terminal methyl group protons appear as a triplet at around 0.88 ppm .

-

¹³C NMR: The carbon NMR spectrum shows a signal for the carbon atom attached to the azide group at approximately 51.5 ppm . The other carbon signals of the dodecyl chain appear in the upfield region.

Visualizations

Caption: SN2 reaction mechanism for the synthesis of 1-azidododecane.

Caption: Experimental workflow for the synthesis of 1-azidododecane.

An In-depth Technical Guide to the Synthesis of 1-Azidododecane from 1-Chlorododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-azidododecane from 1-chlorododecane, a key intermediate in various research and development applications, including bioconjugation and drug delivery, primarily through its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This document outlines the underlying chemical principles, a detailed experimental protocol, and the necessary characterization and purification techniques.

Introduction

1-Azidododecane is a long-chain alkyl azide that serves as a valuable building block in organic synthesis. Its terminal azide group allows for facile and highly specific modification through reactions like the Staudinger ligation and, most notably, the CuAAC reaction. The dodecyl chain imparts significant hydrophobicity, making it a useful reagent for modifying molecules to enhance their interaction with lipid bilayers or to introduce a long hydrocarbon tether. The synthesis from 1-chlorododecane provides a cost-effective and straightforward route to this important compound.

The core of this transformation is a nucleophilic substitution reaction, where the azide anion (N₃⁻) displaces the chloride ion from the 1-chlorododecane backbone. This reaction typically proceeds via an Sₙ2 mechanism.

Reaction Mechanism and Signaling Pathway

The synthesis of 1-azidododecane from 1-chlorododecane is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The azide ion, typically from sodium azide, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom. The reaction proceeds in a single, concerted step where the carbon-azide bond is formed simultaneously as the carbon-chlorine bond is broken.

Physical properties of 1-Azidododecane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azidododecane (C₁₂H₂₅N₃) is a long-chain alkyl azide that serves as a versatile building block in organic synthesis, particularly in the realm of bioconjugation and materials science through "click chemistry." A thorough understanding of its physical properties, namely its boiling point and density, is crucial for its effective use in laboratory and industrial settings. This technical guide provides a comprehensive overview of these properties, including estimated values based on analogous compounds, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Core Physical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For long-chain alkanes, the boiling point increases with chain length due to stronger van der Waals forces. The introduction of a polar functional group, such as an azide, further increases the boiling point compared to the parent alkane.

Given the pseudohalogen nature of the azide group, a comparison with 1-halododecanes can provide a reasonable estimate. The boiling point of 1-bromododecane is approximately 276 °C, and 1-iodododecane boils at around 298-299 °C. Therefore, the boiling point of 1-azidododecane is anticipated to be within this range, likely towards the lower end. It is important to note that long-chain alkyl azides can be thermally sensitive and may decompose at elevated temperatures. Therefore, distillation under reduced pressure is the recommended method for purification and boiling point determination.

Density

The density of a substance is its mass per unit volume. The density of liquid alkanes generally falls in the range of 0.7-0.8 g/mL. The introduction of a heavier functional group like the azide group (molecular weight ≈ 42 g/mol ) in place of a hydrogen atom will increase the overall molecular weight and is expected to lead to a higher density compared to dodecane (C₁₂H₂₆), which has a density of approximately 0.75 g/mL at 20 °C. It is therefore estimated that the density of 1-azidododecane will be slightly higher than this value.

Data Presentation

The following table summarizes the estimated and comparative physical property data for 1-azidododecane and related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Dodecane | C₁₂H₂₆ | 170.34 | 216 | ~0.75 |

| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 276 | ~1.038 |

| 1-Iodododecane | C₁₂H₂₅I | 296.23 | 298-299 | ~1.201 |

| 1-Azidododecane | C₁₂H₂₅N₃ | 211.35 | Estimated: ~270-280 (decomposes) | Estimated: >0.75 |

Experimental Protocols

The following sections detail the recommended experimental procedures for the synthesis of 1-azidododecane and the determination of its boiling point and density.

Synthesis of 1-Azidododecane from 1-Bromododecane

This procedure describes a standard nucleophilic substitution reaction to synthesize 1-azidododecane.

Materials:

-

1-Bromododecane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromododecane in anhydrous DMF.

-

Add an excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture with stirring to a temperature of 60-80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3x).

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 1-azidododecane.

-

Purify the crude product by vacuum distillation.

Determination of Boiling Point under Reduced Pressure

Given the potential thermal instability of 1-azidododecane, its boiling point should be determined under reduced pressure.

Materials:

-

Purified 1-azidododecane

-

Hickman distillation head or other microdistillation apparatus

-

Round-bottom flask

-

Thermometer

-

Vacuum pump with a pressure gauge

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small amount of purified 1-azidododecane and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb so that the top of the bulb is level with the side arm leading to the condenser or collection well.

-

Connect the apparatus to a vacuum pump and carefully reduce the pressure to a stable, known value.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

-

A nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained at reduced pressure.

Determination of Density

The density of liquid 1-azidododecane can be determined using a pycnometer.

Materials:

-

Purified 1-azidododecane

-

Pycnometer (a small glass flask with a precisely known volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer accurately on an analytical balance.

-

Fill the pycnometer with 1-azidododecane, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid from the capillary opening of the stopper.

-

Wipe the outside of the pycnometer dry and weigh it accurately.

-

To determine the exact volume of the pycnometer, repeat the procedure using a reference liquid of known density, such as deionized water.

-

Calculate the density of 1-azidododecane using the formula: Density = (mass of 1-azidododecane) / (volume of the pycnometer)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and physical property determination of 1-azidododecane.

Caption: Workflow for the synthesis and characterization of 1-azidododecane.

1-Azidododecane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-azidododecane, a versatile linear-chain alkyl azide. It is a valuable reagent in organic synthesis, particularly in the realm of bioconjugation and materials science, owing to its participation in highly efficient "click chemistry" reactions. This document outlines its core properties, a detailed experimental protocol for a typical application, and a visual representation of the experimental workflow.

Core Properties of 1-Azidododecane

1-Azidododecane is an organic compound featuring a twelve-carbon alkyl chain terminating in an azide functional group. This structure imparts both hydrophobicity, due to the long alkyl chain, and reactivity, due to the azide group.

| Property | Value | Reference |

| CAS Number | 13733-78-3 | [1] |

| Molecular Formula | C₁₂H₂₅N₃ | [1] |

| Molecular Weight | 211.35 g/mol | [1] |

Key Applications in Research and Development

The primary utility of 1-azidododecane stems from the reactivity of its terminal azide group. It is a key building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[2] This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide and a terminal alkyne.[2][3]

The long dodecyl chain makes 1-azidododecane particularly useful for:

-

Surface Functionalization: Modifying surfaces to introduce hydrophobic properties or to anchor other molecules.

-

Polymer Chemistry: Synthesizing functionalized polymers and macromolecules.

-

Drug Discovery and Development: As a linker to conjugate molecules of interest, potentially altering solubility or facilitating targeted delivery. The resulting triazole ring is more than a simple linker; it can form hydrogen bonds and dipole interactions with biological targets.[2]

Experimental Protocols

Synthesis of 1-(1-Dodecyl-1H-1,2,3-triazol-4-yl)methanol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a representative CuAAC "click" reaction between 1-azidododecane and propargyl alcohol.

Materials:

-

1-Azidododecane

-

Propargyl alcohol (a terminal alkyne)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and tert-butanol or DMF)

-

Deionized water

-

tert-Butanol or Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-azidododecane (1 equivalent) and propargyl alcohol (1-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 water/tert-butanol).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.5 M).

-

Initiation of Reaction: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (0.1-0.3 equivalents). Following this, add the copper(II) sulfate solution (0.05-0.1 equivalents). The reaction is typically run at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. These reactions are often complete within 1 to 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction described above.

Caption: Workflow for CuAAC synthesis of a 1,2,3-triazole.

References

In-Depth Technical Guide: Safety and Handling Precautions for 1-Azidododecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Azidododecane (C₁₂H₂₅N₃). Due to its azide functional group, this long-chain alkyl azide requires careful handling to mitigate risks associated with potential toxicity and thermal instability. This document outlines the known properties, safe handling procedures, personal protective equipment, and emergency protocols.

Physicochemical and Toxicological Properties

| Property | Value | Source/Notes |

| Chemical Name | 1-Azidododecane | - |

| Synonyms | Dodecyl azide | - |

| CAS Number | 13733-78-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₂₅N₃ | --INVALID-LINK-- |

| Molecular Weight | 211.35 g/mol | --INVALID-LINK-- |

| Boiling Point | Data not available | It is a high-boiling liquid. |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Flash Point | Data not available | Assumed to be combustible. |

| LD₅₀ (Oral) | Data not available | Long-chain alkyl azides are generally considered to have moderate to high toxicity. The toxicity of azides is often compared to that of cyanides. |

| LD₅₀ (Dermal) | Data not available | Avoid skin contact. |

| LC₅₀ (Inhalation) | Data not available | Avoid inhalation of vapors or aerosols. |

| Mutagenicity | Data not available | Some alkyl azides have shown mutagenic effects in bacterial assays. |

Hazard Identification and GHS Classification

While a specific GHS classification for 1-Azidododecane is not universally established, based on the hazards of similar organic azides, the following classifications should be anticipated:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Serious Eye Damage/Eye Irritation: May cause eye irritation.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Explosive Properties: Organic azides are known to be potentially explosive, sensitive to heat, shock, and friction.

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

EUH029: Contact with water liberates toxic gas.

-

EUH032: Contact with acids liberates very toxic gas.

Precautionary Statements (Recommended):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of 1-Azidododecane

A common and effective method for the synthesis of 1-Azidododecane is through the nucleophilic substitution of a dodecyl halide with sodium azide.

Materials:

-

1-Bromododecane (1.0 eq)

-

Sodium azide (NaN₃) (1.2 - 1.5 eq)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromododecane in DMSO.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield 1-Azidododecane.

Note on Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Use non-metal spatulas and equipment. All manipulations should be performed in a well-ventilated fume hood.

Safe Handling and Storage

Engineering Controls:

-

All work with 1-Azidododecane should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

A safety shield should be used when performing reactions, especially when heating or concentrating the material.[1]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or explosion.[2]

-

Skin Protection: A flame-resistant lab coat should be worn. Disposable nitrile gloves are suitable for incidental contact, but heavy-duty gloves (e.g., butyl rubber) should be considered for direct or prolonged handling.

-

Respiratory Protection: If there is a potential for aerosolization or if working outside of a fume hood (not recommended), a respirator with an appropriate organic vapor cartridge should be used.

Storage:

-

Store 1-Azidododecane in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from heat, sources of ignition, and incompatible materials such as acids, oxidizing agents, and heavy metals.

-

The storage area should be clearly labeled with a "Danger: Explosive Hazard" sign.

Spill and Waste Disposal

Spill Procedure:

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.

-

Place the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Do not use combustible materials like paper towels to clean up spills.

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

-

1-Azidododecane and any contaminated materials must be disposed of as hazardous waste.

-

Decomposition prior to disposal is a recommended safety practice. A common method involves the reduction of the azide to the corresponding amine using a reducing agent like triphenylphosphine or by catalytic hydrogenation. This should be performed by trained personnel under controlled conditions.

-

Never dispose of organic azides down the drain.

-

Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling 1-Azidododecane.

Signaling Pathways and Logical Relationships

The primary hazard of organic azides stems from the energetic nature of the N₃ functional group. Thermal or mechanical energy input can initiate the decomposition pathway, leading to the formation of a highly reactive nitrene intermediate and the release of nitrogen gas.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for 1-Azidododecane and follow all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to the Stability and Storage of 1-Azidododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-azidododecane (C₁₂H₂₅N₃), a long-chain alkyl azide commonly utilized in organic synthesis, particularly in "click chemistry" and the formation of 1,2,3-triazoles. Due to the energetic nature of the azide functional group, a thorough understanding of its stability and proper handling procedures is paramount for ensuring laboratory safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-azidododecane is presented below.

| Property | Value |

| CAS Number | 13733-78-3[1] |

| Molecular Formula | C₁₂H₂₅N₃ |

| Molecular Weight | 211.35 g/mol [1] |

| Appearance | Not specified in search results, but typically a liquid at room temperature. |

| Boiling Point | Not specified in search results. |

| Melting Point | Not specified in search results. |

Stability of 1-Azidododecane

Carbon-to-Nitrogen Ratio (C/N)

A primary indicator of the stability of an organic azide is its carbon-to-nitrogen (C/N) ratio. Generally, compounds with a higher C/N ratio are more stable. For 1-azidododecane, the C/N ratio is 4 (12 carbons / 3 nitrogens). According to safety guidelines, organic azides with a C/N ratio greater than 3 are considered to be handleable in neat form in reasonable quantities with appropriate precautions.[2]

The "Rule of Six"

Another guideline for assessing the stability of energetic compounds is the "Rule of Six," which suggests that a compound should have at least six carbon atoms for each energetic functional group (e.g., azide, nitro). In 1-azidododecane, there are twelve carbon atoms for a single azide group, satisfying this rule and indicating a relatively low risk of explosive decomposition under normal handling conditions.[2]

Thermal Stability

Although specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 1-azidododecane was not found, the thermal behavior of other azide-containing compounds can provide some insight. The decomposition of the azide group is an exothermic process. For instance, a fullerene-glycidyl azide polymer exhibits an initial exothermic decomposition peak around 150 °C. In another study, the thermal decomposition of zidovudine, which contains an azide group, was observed to begin at approximately 190°C.[3] A study on a glycidyl azide polyol energetic thermoplastic elastomer showed the decomposition of the azide group occurring between 240-310 °C.[4] It is reasonable to infer that 1-azidododecane will also decompose exothermically at elevated temperatures, and heating should be carefully controlled. One source suggests a hypothetical decomposition onset of 120°C for 1-azidododecane as an example for discussion, but this is not based on experimental data.[1]

Chemical Stability and Incompatibilities

Organic azides are known to be incompatible with a range of substances. To ensure the stability of 1-azidododecane, the following should be avoided:

-

Strong Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[2]

-

Heavy Metals and their Salts: Azides can react with heavy metals (e.g., copper, lead, mercury, silver, zinc) to form highly shock- and heat-sensitive metal azides.[2][5] This includes contact with metal spatulas, needles, and certain types of plumbing.

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Reducing Agents: While azides can be reduced to amines, uncontrolled reactions with strong reducing agents should be avoided.

-

Halogenated Solvents: Reactions with halogenated solvents, particularly under certain conditions, can form explosive di- and tri-azidomethanes.[2]

Recommended Storage and Handling Conditions

Based on general guidelines for the safe handling of organic azides, the following storage and handling procedures are recommended for 1-azidododecane.

Storage

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Storage below room temperature is recommended.[5] |

| Light | Protect from light by storing in an amber or opaque container. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric components. |

| Container | Use glass or compatible plastic containers. Avoid metal containers and containers with metal-containing caps or liners. |

| Segregation | Store away from incompatible materials such as acids, heavy metals, and oxidizing agents.[5] |

Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoidance of Energy Input: Avoid heating, friction, grinding, and shock, as these can lead to decomposition.[2] Use plastic or ceramic spatulas instead of metal ones.[5]

-

Scale: When working with 1-azidododecane for the first time or under new conditions, it is prudent to start with small quantities.

-

Disposal: Dispose of 1-azidododecane and any azide-containing waste in accordance with institutional and local regulations for hazardous chemical waste. Azide waste streams should be kept separate from acidic waste.[2]

Experimental Protocols

Synthesis of 1-Azidododecane from 1-Bromododecane

This protocol is a common and effective method for the laboratory-scale synthesis of 1-azidododecane via nucleophilic substitution.

Materials:

-

1-Bromododecane

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromododecane in anhydrous DMSO.

-

Add sodium azide to the solution. A typical molar ratio is 1.2 to 1.5 equivalents of sodium azide per equivalent of 1-bromododecane.

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (1-bromododecane) is consumed. The reaction time is typically several hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase multiple times with dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them with deionized water and then with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-azidododecane.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthesis workflow for 1-azidododecane and the general principles for assessing the stability of organic azides.

Caption: Synthesis workflow for 1-azidododecane.

Caption: Stability assessment principles for organic azides.

Conclusion

1-Azidododecane is a valuable synthetic intermediate that, based on established chemical principles, can be handled safely in a laboratory setting. Its stability is enhanced by the long alkyl chain, which gives it a favorable carbon-to-nitrogen ratio and satisfies the "Rule of Six." However, due to the inherent energetic nature of the azide group, it is crucial to adhere to strict safety protocols, including proper storage, handling, and avoidance of incompatible materials. The lack of publicly available, specific quantitative data on the thermal and shock sensitivity of 1-azidododecane underscores the importance of cautious handling and the need for researchers to perform their own risk assessments before use, potentially including thermal analysis for processes requiring elevated temperatures.

References

Radiolytic Degradation of 1-Azidododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiolytic degradation of the 1-azidododecane functional group. The azide functional group is of significant interest in various fields, including drug development, for its utility in "click chemistry" and as a photoaffinity label. However, understanding its stability in environments with ionizing radiation is crucial for applications such as sterilization of drug products and for assessing the shelf-life of azide-containing compounds. This document details the experimental protocols for studying this degradation, presents quantitative data on the process, and outlines the proposed degradation pathways.

Introduction to Radiolytic Degradation of Alkyl Azides

The exposure of organic molecules to ionizing radiation, such as gamma rays, initiates a cascade of chemical reactions. The primary interactions lead to the formation of excited molecules, ions, and free radicals. In the case of alkyl azides like 1-azidododecane, the energetic functional group is often the most susceptible part of the molecule to radiolytic damage. The general trend for the susceptibility of energetic functional groups to radiolytic damage is D–ONO2 → D–N3 → D–NHNO2 → D–NO2, where "D" represents the dodecane backbone[1]. The degradation of the azide group can lead to the loss of its desired chemical properties and the formation of various degradation products.

The study of the radiolytic degradation of 1-azidododecane provides valuable insights into the stability of this functional group and the nature of the chemical changes it undergoes when exposed to ionizing radiation. This knowledge is critical for the development of robust azide-containing pharmaceuticals and materials.

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis of 1-azidododecane and the subsequent analysis of its radiolytic degradation.

Synthesis of 1-Azidododecane

1-Azidododecane can be synthesized from 1-bromododecane and sodium azide in a suitable solvent like dimethylformamide (DMF)[2].

Materials:

-

1-bromododecane

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-bromododecane in DMF in a round-bottom flask.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash them with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain crude 1-azidododecane.

-

The product can be further purified by column chromatography if necessary.

-

Confirm the identity and purity of the synthesized 1-azidododecane using ¹H-NMR and ¹³C-NMR spectroscopy[2].

Gamma Irradiation

The irradiation of 1-azidododecane is typically performed using a ⁶⁰Co gamma source.

Materials and Equipment:

-

Synthesized 1-azidododecane

-

Glass irradiation vessel

-

⁶⁰Co gamma irradiation facility

-

Dosimeter (e.g., ceric-cerous dosimeter)

Procedure:

-

Place a known amount of purified 1-azidododecane into a glass irradiation vessel.

-

Seal the vessel. The atmosphere inside the vessel (e.g., air or inert gas) should be controlled and recorded.

-

Place the vessel in the gamma irradiation facility at a calibrated position.

-

Irradiate the sample to a predetermined total absorbed dose. The dose rate should be known.

-

Use a dosimeter to accurately measure the absorbed dose.

-

After irradiation, carefully remove the sample from the facility for analysis. A non-irradiated control sample should be handled and stored under the same conditions.

Analysis of Radiolytic Products

A combination of analytical techniques is employed to identify and quantify the degradation of 1-azidododecane and the formation of its radiolytic products.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to observe changes in the chemical structure of 1-azidododecane after irradiation.

Procedure:

-

Dissolve a known amount of the irradiated and non-irradiated samples in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H-NMR and ¹³C-NMR spectra.

-

Compare the spectra of the irradiated and control samples to identify new peaks corresponding to degradation products and a decrease in the intensity of peaks corresponding to the parent molecule.

-

Integrate the signals to quantify the extent of degradation[2].

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile and semi-volatile degradation products in both the liquid and gas phases.

Procedure for Liquid Phase Analysis:

-

Dilute the irradiated and control samples in a suitable solvent (e.g., dichloromethane).

-

Inject the samples into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components.

-

The mass spectrometer, operating in electron impact ionization mode, will generate mass spectra of the separated components.

-

Identify the degradation products by comparing their mass spectra with a library of known compounds.

Procedure for Gas Phase Analysis:

-

Carefully collect the headspace gas from the irradiation vessel using a gas-tight syringe.

-

Inject the gas sample into the GC-MS system equipped with a suitable column for gas analysis.

-

Identify the gaseous products based on their retention times and mass spectra[2].

Quantitative Data on Radiolytic Degradation

The radiolytic degradation of 1-azidododecane results in the formation of various gaseous and condensed-phase products. The extent of degradation and the yields of the products are dependent on the absorbed dose.

| Parameter | Value | Reference |

| Degradation of 1-Azidododecane | ||

| Approximate Degradation (¹H-NMR) | 0.3% - 0.4% | [2] |

| Radiolytic Gas Yields | ||

| Total Gas Yield | 18.6 molecules/100 eV | [2] |

| Hydrogen Gas (H₂) | ~4 mol% of total gas | [2] |

| Volatile Alkanes | ~49 mol% of total gas | [2] |

| Volatile Alkenes | ~3 mol% of total gas | [2] |

| Cyclopentane | ~16 mol% of total gas | [2] |

| Cyclopentene | ~1 mol% of total gas | [2] |

| Condensed Phase Products | ||

| Dodecene | Identified by GC-TOFMS | [2] |

| Nitrile Functional Group | New peak observed in ¹H-NMR at 2.33 ppm | [3] |

Signaling Pathways and Degradation Mechanisms

The radiolytic degradation of 1-azidododecane is a complex process involving multiple reaction pathways. The initial energy deposition from gamma radiation leads to the formation of excited molecules and radical species. The C-N and N-N bonds in the azide group are relatively weak and are likely sites for initial bond scission.

A plausible degradation pathway involves the homolytic cleavage of the N-N₂ bond, leading to the formation of a dodecyl radical and a nitrogen molecule. Another key intermediate that may be formed is a nitrene, a highly reactive species with a monovalent nitrogen atom. These reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, cyclization, and fragmentation, leading to the observed products.

Below are diagrams illustrating the experimental workflow and a proposed degradation pathway for 1-azidododecane.

Caption: Experimental workflow for studying the radiolytic degradation of 1-azidododecane.

Caption: Proposed radiolytic degradation pathway of 1-azidododecane.

Conclusion

The radiolytic degradation of 1-azidododecane is a multifaceted process that primarily involves the decomposition of the azide functional group. The formation of various gaseous and condensed-phase products highlights the reactivity of the intermediates formed upon irradiation. For researchers and professionals in drug development, it is imperative to consider the radiolytic stability of azide-containing molecules, especially if they are to be subjected to sterilization by irradiation. The experimental protocols and data presented in this guide provide a framework for assessing the radiolytic stability of such compounds and for understanding the chemical transformations they may undergo. Further research, including detailed kinetic studies and the use of radical scavengers, could provide a more in-depth understanding of the complex reaction mechanisms involved in the radiolysis of 1-azidododecane.

References

In-Depth Technical Guide: Reduction of 1-Azidododecane to Dodecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the chemical reduction of 1-azidododecane to its corresponding primary amine, dodecylamine. This transformation is a fundamental step in various synthetic pathways, particularly in the development of pharmaceuticals, surfactants, and other specialized chemical intermediates where the introduction of a long alkyl chain amine is required.

This document details three primary, industrially and academically relevant reduction methods: the Staudinger Reduction, reduction via Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation. Each section includes a discussion of the reaction mechanism, a detailed experimental protocol, and an analysis of the method's advantages and limitations. Quantitative data is summarized for comparative analysis, and key processes are visualized using diagrams.

Core Reaction Scheme

The fundamental transformation discussed is the conversion of the azide functional group in 1-azidododecane into a primary amine to form dodecylamine, with the liberation of nitrogen gas.

Caption: General reaction for the reduction of 1-azidododecane.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method depends on factors such as substrate compatibility with other functional groups, required yield and purity, safety considerations, and scalability. The following table summarizes the key quantitative and qualitative aspects of the three discussed methods.

| Feature | Staudinger Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction | Catalytic Hydrogenation |

| Primary Reagent(s) | Triphenylphosphine (PPh₃), Water (H₂O) | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂), Palladium on Carbon (Pd/C) |

| Typical Solvent | Tetrahydrofuran (THF) / Water | Diethyl Ether or THF | Methanol (MeOH) or Ethyl Acetate (EtOAc) |

| Temperature | Room Temperature to 50°C | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours | 1 - 6 hours | 2 - 24 hours |

| Reported Yield | >95% (Generally high and clean) | ~90% | >95% (Often quantitative) |

| Key Advantages | Extremely mild and chemoselective; tolerant of most other functional groups (esters, ketones, etc.). | Highly potent and rapid reduction. | Clean reaction with gaseous byproduct (N₂); catalyst is recyclable; scalable. |

| Limitations | Stoichiometric amounts of phosphine required, generating triphenylphosphine oxide as a byproduct which can complicate purification. | Unselective and highly reactive; will reduce many other functional groups (esters, amides, ketones, etc.). Pyrophoric reagent requires careful handling. | Catalyst can be pyrophoric. May reduce other functional groups like alkenes or alkynes if present. Requires specialized pressure equipment for large scale. |

Method 1: Staudinger Reduction

The Staudinger reduction is a two-step reaction that provides a remarkably mild and chemoselective pathway to convert azides into primary amines.[1][2] This method is particularly valuable when the substrate contains other reducible functional groups that need to be preserved.

Reaction Principle: The reaction proceeds through the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on the terminal nitrogen of the azide.[1] This forms a phosphazide intermediate, which then undergoes a four-membered ring transition state to lose dinitrogen gas (N₂), resulting in an aza-ylide (or iminophosphorane).[1][3] Subsequent hydrolysis of this intermediate with water yields the desired primary amine and a phosphine oxide byproduct, most commonly triphenylphosphine oxide.[1]

Detailed Experimental Protocol:

-

Step 1: Aza-ylide Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-azidododecane (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Add triphenylphosphine (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature. The evolution of nitrogen gas is typically observed.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting azide is fully consumed (typically 2-4 hours).

-

-

Step 2: Hydrolysis

-

Once the initial reaction is complete, add an equal volume of water to the reaction mixture.

-

Heat the mixture to 50°C and stir vigorously for 8-12 hours to ensure complete hydrolysis of the aza-ylide intermediate.

-

After cooling to room temperature, remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x volume).

-

Wash the combined organic layers with dilute HCl to extract the amine as its hydrochloride salt.

-

Basify the aqueous layer with NaOH to a pH > 12 and extract the free dodecylamine with diethyl ether (3x volume).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dodecylamine. The triphenylphosphine oxide byproduct largely remains in the initial organic phase or can be removed via chromatography if necessary.

-

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and highly reactive reducing agent capable of reducing a wide array of functional groups, including alkyl azides.[4][5] Its high reactivity ensures a rapid and often high-yielding conversion to the primary amine.

Reaction Principle: The reduction mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the terminal nitrogen of the azide group. This is followed by the expulsion of nitrogen gas and subsequent reaction steps that, after an aqueous workup, result in the formation of the primary amine.[5] Due to its extreme reactivity, LAH will also reduce other functional groups such as esters, carboxylic acids, ketones, and amides, making it suitable only for substrates lacking these moieties.[4]

Detailed Experimental Protocol:

-

Step 1: Reduction

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, magnetic stirrer, and nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF (to a concentration of ~1.0 M).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 1-azidododecane (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

-

Step 2: Workup (Fieser Method)

-

Cool the reaction mixture back to 0°C.

-

Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess LAH and precipitate the aluminum salts.[6]

-

Allow the mixture to warm to room temperature and stir for 30 minutes, during which a white, granular precipitate should form.

-

Add anhydrous magnesium sulfate to the mixture to aid in drying and filtration.

-

Filter the slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield dodecylamine.

-

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and highly scalable method for the reduction of azides.[7] The use of a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C), simplifies product purification as the catalyst can be removed by simple filtration.

Reaction Principle: In this process, 1-azidododecane and a catalyst are suspended in a suitable solvent under a hydrogen atmosphere. The surface of the palladium catalyst adsorbs both the hydrogen gas and the azide. The H-H bond is cleaved, and hydrogen atoms are sequentially added across the nitrogen-nitrogen bonds of the azide group, leading to the expulsion of nitrogen gas and the formation of the primary amine. This method is also effective for reducing double and triple bonds, which must be considered if such groups are present in the substrate.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup

-

In a hydrogenation flask or a suitable pressure vessel, add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10 mol% by weight relative to the azide).

-

Add a solution of 1-azidododecane (1.0 eq) in methanol or ethyl acetate (to a concentration of ~0.2 M).

-

Seal the vessel and purge the system several times with nitrogen gas before carefully introducing hydrogen gas (via a balloon or from a cylinder) to a pressure of 1-4 atmospheres.

-

-

Step 2: Hydrogenation

-

Stir the suspension vigorously at room temperature to ensure good contact between the catalyst, substrate, and hydrogen gas.

-

Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-24 hours.

-

-

Step 3: Workup

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. It should be kept wet with solvent during filtration and disposed of appropriately.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to afford the dodecylamine product, which is often of high purity.

-

Process Visualizations

Caption: A generalized experimental workflow for amine synthesis.

Caption: Logical pathways for selecting a reduction method.

References

- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 2. Staudinger Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Workup [chem.rochester.edu]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

Methodological & Application

Application Notes and Protocols for Surface Modification of Nanoparticles Using 1-Azidododecane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of nanoparticles using 1-azidododecane. This long-chain aliphatic azide is a versatile surface modifying agent, enabling the introduction of a terminal azide group onto a nanoparticle surface. This azide functionality serves as a handle for subsequent covalent conjugation of a wide array of molecules, such as targeting ligands, drugs, and imaging agents, via highly efficient and bioorthogonal "click" chemistry reactions. The dodecyl chain provides a hydrophobic spacer arm, which can be advantageous for creating specific surface properties or for applications involving hydrophobic drug delivery.

This document outlines the protocols for the formation of a 1-azidododecane self-assembled monolayer (SAM) on gold nanoparticles, followed by two common types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants. Additionally, it provides details on the characterization of the modified nanoparticles and presents quantitative data in a structured format.

Experimental Protocols

Surface Modification of Gold Nanoparticles with 1-Azidododecanethiol

This protocol describes the formation of a self-assembled monolayer of 1-azidododecanethiol on the surface of gold nanoparticles (AuNPs). The thiol group forms a strong coordinative bond with the gold surface, leading to a stable functionalization.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-20 nm diameter)

-

1-Azidododecanethiol

-

Ethanol (absolute)

-

Deionized (DI) water

-

Centrifuge tubes

Procedure:

-

Preparation of 1-Azidododecanethiol Solution: Prepare a 1 mM solution of 1-azidododecanethiol in absolute ethanol.

-

Incubation: To the aqueous solution of AuNPs, add the 1-azidododecanethiol solution in a 1:1 volume ratio. The final concentration of the thiol should be in excess to ensure complete surface coverage.

-

Self-Assembly: Gently mix the solution and allow it to incubate at room temperature for at least 24 hours in the dark to facilitate the formation of a well-ordered self-assembled monolayer.

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).

-

Carefully remove the supernatant, which contains unbound thiol.

-

Resuspend the nanoparticle pellet in fresh ethanol to wash away any non-specifically bound molecules.

-

Repeat the centrifugation and resuspension steps at least three times.

-

-

Final Dispersion: After the final wash, resuspend the 1-azidododecane-modified AuNPs in a solvent of choice (e.g., ethanol, water, or buffer) for storage and further use.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 1-Azidododecane Modified Nanoparticles

This protocol details the conjugation of an alkyne-containing molecule to the azide-functionalized nanoparticles via a copper-catalyzed click reaction.

Materials:

-

1-Azidododecane-modified nanoparticles (in a suitable solvent like a water/t-butanol mixture)

-

Alkyne-functionalized molecule of interest (e.g., a drug, peptide, or fluorescent dye)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in DI water)

-

Sodium ascorbate solution (e.g., 500 mM in DI water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize the Cu(I) and accelerate the reaction)

-

DI water

-

Organic co-solvent (e.g., t-butanol, DMSO) if the alkyne molecule is not water-soluble

Procedure:

-

Reaction Setup: In a reaction vessel, disperse the 1-azidododecane-modified nanoparticles.

-

Addition of Reactants:

-

Add the alkyne-functionalized molecule to the nanoparticle dispersion. A 5- to 10-fold molar excess of the alkyne relative to the estimated surface azide groups is recommended.

-

If using, add the THPTA ligand to the mixture.

-

-

Initiation of Click Reaction:

-

Add the CuSO₄ solution.

-

Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

-

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. The reaction progress can be monitored by techniques such as FTIR or by analyzing the disappearance of the azide peak.

-

Purification:

-

Purify the conjugated nanoparticles by repeated centrifugation and resuspension cycles to remove the copper catalyst, excess alkyne, and other reagents. Washing with a buffer containing a chelating agent like EDTA can aid in the complete removal of copper.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on 1-Azidododecane Modified Nanoparticles

This protocol describes a copper-free click reaction, which is ideal for biological applications where copper toxicity is a concern.

Materials:

-

1-Azidododecane-modified nanoparticles

-

A strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivative of the molecule to be conjugated.

-

A suitable reaction buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Reaction Setup: Disperse the 1-azidododecane-modified nanoparticles in the desired reaction buffer.

-

Addition of Strained Alkyne: Add the strained alkyne-functionalized molecule to the nanoparticle dispersion. A 2- to 5-fold molar excess of the strained alkyne is typically sufficient.

-

Reaction Conditions: The reaction proceeds spontaneously at room temperature. Allow the mixture to react for 2-12 hours. The reaction is typically slower than CuAAC but highly specific.

-

Purification: Purify the conjugated nanoparticles using methods such as centrifugation, dialysis, or size exclusion chromatography to remove any unreacted strained alkyne.

Data Presentation

Quantitative data from the characterization of the surface-modified nanoparticles should be organized for clear comparison.

Table 1: Summary of Reaction Conditions for Nanoparticle Surface Modification.

| Parameter | SAM Formation | CuAAC | SPAAC |

| Nanoparticle Core | Gold | 1-Azidododecane-AuNP | 1-Azidododecane-AuNP |

| Functional Ligand | 1-Azidododecanethiol | Alkyne-Molecule | Strained Alkyne-Molecule |

| Solvent | Ethanol/Water | Water/t-Butanol | PBS or other aqueous buffer |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Reaction Time | 24 hours | 1-4 hours | 2-12 hours |

| Catalyst | None | CuSO₄/Sodium Ascorbate | None |

Table 2: Expected Characterization Data for 1-Azidododecane Modified Gold Nanoparticles.

| Characterization Technique | Feature | Expected Result |

| FTIR Spectroscopy | Azide (N₃) stretch | Strong, sharp peak around 2095 cm⁻¹ |

| C-H stretch (alkyl) | Peaks in the range of 2850-2960 cm⁻¹ | |

| XPS | N 1s spectrum | Peak around 404 eV (central N) and 400 eV (terminal N) |

| C 1s spectrum | Main peak around 285 eV for the alkyl chain | |

| S 2p spectrum (if thiol) | Peaks around 162 eV (S-Au) and 163.5 eV (unbound S) | |

| Dynamic Light Scattering | Hydrodynamic Diameter | Increase in size after each modification step |

| Zeta Potential | Surface Charge | Change in surface charge depending on the terminal group |

Visualizations

Experimental Workflow

Caption: Workflow for the surface functionalization of nanoparticles.

Signaling Pathways

Caption: CuAAC reaction on a nanoparticle surface.

Caption: SPAAC reaction on a nanoparticle surface.

Application Notes and Protocols: 1-Azidododecane in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Azidododecane (C₁₂H₂₅N₃) is a versatile bifunctional molecule that has become a valuable tool in the field of bioconjugation. Its structure, comprising a long, hydrophobic dodecyl chain and a highly reactive terminal azide group, allows for the linkage of biomolecules to various substrates or other molecules of interest. The lipophilic dodecyl chain facilitates interactions with lipid membranes and hydrophobic surfaces, while the azide group serves as a chemical handle for highly specific and efficient ligation chemistries.

The primary applications of 1-azidododecane in bioconjugation are centered around "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and to a lesser extent, the Staudinger ligation. These bioorthogonal reactions enable the covalent joining of molecular partners in complex biological environments with high efficiency and specificity, minimizing side reactions with native biological functionalities.[1]

Key Applications Include:

-

Surface Functionalization: Immobilizing biomolecules (proteins, peptides, nucleic acids) onto hydrophobic surfaces for applications in biosensors, microarrays, and biomaterials.

-

Liposome and Micelle Modification: Incorporating targeting ligands or imaging agents onto the surface of lipid-based drug delivery vehicles.

-

Synthesis of Amphiphilic Bioconjugates: Creating molecules with both hydrophilic and hydrophobic domains for studying protein-membrane interactions or for the development of novel surfactants and detergents.

-

Probe Development: Attaching hydrophobic tags to proteins or other biomolecules to study their localization and interactions within the cellular lipid environment.

Core Bioconjugation Techniques

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent application of 1-azidododecane. It involves the reaction between the terminal azide of 1-azidododecane and a terminal alkyne on a target biomolecule, catalyzed by a Cu(I) species. This reaction forms a stable, chemically inert 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3][4] The reaction is highly efficient, proceeds under mild, often aqueous conditions, and is orthogonal to most biological functional groups, making it ideal for bioconjugation.[5]

Logical Workflow for CuAAC Bioconjugation

Caption: General workflow for CuAAC using 1-azidododecane.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that occurs between an azide and a specifically engineered triarylphosphine. The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond. While less common than CuAAC for 1-azidododecane due to the requirement of a functionalized phosphine, it offers a copper-free alternative, which can be advantageous in cellular systems where copper toxicity is a concern.[6][7]

Experimental Protocols

Protocol 1: General CuAAC Conjugation of an Alkyne-Modified Peptide with 1-Azidododecane

This protocol describes a general method for conjugating an alkyne-modified peptide to 1-azidododecane in an aqueous buffer system.

Materials:

-

Alkyne-modified peptide

-

1-Azidododecane

-

Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)[2][3]

-

Sodium Ascorbate stock solution (100 mM in water, freshly prepared)[2][8]

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or a 1:1 mixture of DMSO/t-butanol for dissolving 1-azidododecane

-

Microcentrifuge tubes

Methodology:

-

Prepare Reactant Solutions:

-

Prepare Catalyst Premix:

-

In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 or 1:5 molar ratio (e.g., 5 µL of 100 mM CuSO₄ and 25 µL of 100 mM THPTA or equivalent volumes from different stock concentrations).[8][9]

-

Allow the mixture to incubate at room temperature for 5 minutes. This solution can often be stored frozen for several weeks.[2][3]

-

-

Set up the Reaction:

-

In a new microcentrifuge tube, add the following reagents in order:

-

100 µL of the 1 mM alkyne-peptide solution.

-

15 µL of the 10 mM 1-azidododecane solution (provides a 1.5 molar excess).

-

The prepared catalyst premix (e.g., 30 µL).

-

Adjust the total volume with PBS if necessary.

-

-

-

Initiate the Reaction:

-

Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.[8] The final concentration of ascorbate should be around 5-10 mM.

-

Vortex the tube gently to mix the components.

-

-

Incubation:

-

Purification:

-

Purify the resulting bioconjugate to remove excess reagents and catalyst components. Suitable methods include size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, depending on the properties of the conjugate.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as Mass Spectrometry (to verify the mass of the conjugate) and NMR spectroscopy (to confirm the formation of the triazole ring).

-

Quantitative Data

The efficiency of bioconjugation reactions involving 1-azidododecane is influenced by factors such as the choice of ligand, reactant concentrations, and reaction time.

Table 1: Synthesis Yields for 1-Azidododecane

This table summarizes reported yields for the synthesis of 1-azidododecane from 1-bromododecane.

| Solvent System | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |

| DMSO | 60 | 12 | 90 | [1] |

| Ethanol/Water (1:1) | Reflux | Not specified | Quantitative | [1] |

| DMF | Not specified | 24-48 | Good to Excellent | [1] |

Table 2: Comparison of Ligands for CuAAC Reactions

Different copper-chelating ligands can significantly impact the rate and efficiency of the CuAAC reaction. The data below is from a comparative study using a fluorogenic assay, demonstrating the relative performance of different ligands.[9]

| Ligand | Relative Signal Strength (vs. THPTA) | Fold Increase in Signal | Notes |

| THPTA | 1.0 | - | Water-soluble, commonly used for bioconjugation.[2][3][8] |

| TBTA | < 1.0 | - | Lower activity in aqueous media compared to others.[9] |

| BTTAA | ~2.1 | 2.1x | Showed significantly higher activity than THPTA.[9] |

| BTTES | ~2.6 | 2.6x | Provided the strongest signal in the tested system.[9] |

Data is generalized from a study labeling a glycoprotein and may vary depending on the specific substrates.[9]

Visualizations

Diagram: Surface Functionalization Workflow

This diagram illustrates the process of using 1-azidododecane to functionalize a hydrophobic surface, followed by the attachment of a biomolecule via click chemistry.

Caption: Workflow for surface functionalization and bioconjugation.

References

- 1. 1-Azidododecane | 13733-78-3 | Benchchem [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. confluore.com [confluore.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolic Labeling of Proteins with 1-Azidododecane Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling with fatty acid analogs containing bioorthogonal handles, such as 1-azidododecane, is a powerful technique for the global analysis of protein lipidation. This method allows for the in-cell incorporation of an azide-tagged lipid moiety onto proteins. The azide group serves as a chemical handle for subsequent covalent ligation to a reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables the enrichment and identification of lipidated proteins by mass spectrometry-based proteomics, providing insights into the roles of protein lipidation in various cellular processes. Dysregulation of these modifications has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making the study of protein lipidation a critical area of research for therapeutic development.

This document provides detailed protocols for the metabolic labeling of proteins in cultured cells using 1-azidododecane, followed by click chemistry-mediated biotinylation, enrichment of labeled proteins, and preparation for mass spectrometric analysis.

Data Presentation

Table 1: Summary of Quantitative Proteomic Data for 1-Azidododecane Labeled Proteins

| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Unique Peptides Identified |

| P12345 | GENE1 | 5.2 | 0.001 | 15 |

| Q67890 | GENE2 | 3.8 | 0.005 | 12 |

| A1B2C3 | GENE3 | 2.5 | 0.01 | 9 |

| D4E5F6 | GENE4 | -1.8 | 0.02 | 7 |

| G7H8I9 | GENE5 | -3.1 | 0.008 | 11 |

Note: This table is a template for presenting quantitative data. The values are for illustrative purposes only.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 1-Azidododecane

This protocol describes the introduction of 1-azidododecane into cultured mammalian cells. The optimal concentration of 1-azidododecane and the labeling time should be determined empirically for each cell line and experimental condition to balance labeling efficiency with potential cytotoxicity.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

1-Azidododecane

-

Dimethyl sulfoxide (DMSO)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate mammalian cells on sterile culture dishes and grow to 70-80% confluency in complete culture medium.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of 1-azidododecane in DMSO.

-

Complex the 1-azidododecane to fatty acid-free BSA by incubating the desired amount of the stock solution with serum-free medium containing BSA for 30 minutes at 37°C.

-

Dilute the complexed 1-azidododecane into complete cell culture medium to achieve the final desired concentration (e.g., 10-50 µM).

-

-